molecular formula C18H17N3O2 B11710962 N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide

N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide

Cat. No.: B11710962
M. Wt: 307.3 g/mol
InChI Key: XJAMTGNRJFSEMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of substituted isatin with hydrazides. One common method involves reacting thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as cannabinoid receptors. As a selective CB2 agonist, it binds to these receptors, modulating their activity and leading to therapeutic effects . The pathways involved include the inhibition of pain signaling and the modulation of immune responses.

Comparison with Similar Compounds

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE can be compared with other indole derivatives such as:

The uniqueness of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE lies in its selective CB2 agonism, which reduces psychoactive effects associated with CB1 agonists, making it a safer option for therapeutic use .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-4-methylbenzamide

InChI

InChI=1S/C18H17N3O2/c1-11-4-7-13(8-5-11)17(22)20-19-16-14-10-12(2)6-9-15(14)21(3)18(16)23/h4-10,23H,1-3H3

InChI Key

XJAMTGNRJFSEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)C)C)O

Origin of Product

United States

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